6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a type of indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of this compound is C9H5BrFNO2 . Indole derivatives possess various biological activities, which have attracted interest among researchers to synthesize a variety of indole derivatives .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to show various biologically vital properties .Scientific Research Applications
Indole Synthesis
Indole compounds, including those structurally related to "6-Bromo-5-fluoro-1H-indole-3-carboxylic acid," are crucial in organic synthesis, offering a framework for developing new synthetic methods. Taber and Tirunahari (2011) provide a comprehensive review classifying indole synthesis strategies, highlighting their importance in creating compounds used in pharmaceuticals, agrochemicals, and material science. This classification aids in understanding synthetic approaches that could potentially apply to synthesizing and manipulating compounds like "this compound" for various scientific applications (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, such as "this compound," explores their role as inhibitors in microbial processes. Jarboe et al. (2013) discuss the impact of carboxylic acids on engineered microbes, including inhibition mechanisms and strategies to increase microbial robustness for industrial applications. This work is relevant for understanding how similar compounds might affect or be used to control microbial growth in biotechnological processes (Jarboe et al., 2013).
Fluorinated Compound Synthesis and Applications
The synthesis and applications of fluorinated compounds, closely related to "this compound," have been extensively studied due to their unique properties and applications in various fields. Wang et al. (2013) review the transition to fluorinated alternatives for long-chain perfluoroalkyl substances, highlighting their use in industrial processes and potential environmental and health impacts. This review provides insights into the development, use, and management of fluorinated compounds, including those structurally related to "this compound" (Wang et al., 2013).
Future Directions
Mechanism of Action
Target of Action
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.
Mode of Action
It is known that indole derivatives interact with their targets, often leading to changes in cellular processes . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including this compound, can interact with and modulate multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects can range from antiviral effects to anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell viability . It affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. The binding interactions with biomolecules are often mediated by the bromine and fluorine atoms, which enhance the compound’s affinity for specific targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects are often dose-dependent and highlight the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKTBYKZBFYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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